molecular formula C36H34N2O2 B6294772 (4S,4'S,5R,5'R)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee) CAS No. 2634687-63-9

(4S,4'S,5R,5'R)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)

Cat. No. B6294772
CAS RN: 2634687-63-9
M. Wt: 526.7 g/mol
InChI Key: ZIXJUPRLOZKACB-UYEZAFAQSA-N
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Description

“(4S,4’S,5R,5’R)-2,2’-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole]” is a chemical compound with the molecular formula C33H30N2O2 . It is also known by other names such as “(S,R)-BisPh-propabBox” and "Oxazole, 2,2’- (1-methylethylidene)bis [4,5-dihydro-4,5-diphenyl-, (4S,4’S,5R,5’R)-" .


Molecular Structure Analysis

The compound has a complex structure with two oxazole rings, each bearing a phenyl group . The stereochemistry is specified as (4S,4’S,5R,5’R), indicating the spatial arrangement of the atoms in the

properties

IUPAC Name

(4S,5R)-2-[1-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclohexyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H34N2O2/c1-6-16-26(17-7-1)30-32(28-20-10-3-11-21-28)39-34(37-30)36(24-14-5-15-25-36)35-38-31(27-18-8-2-9-19-27)33(40-35)29-22-12-4-13-23-29/h1-4,6-13,16-23,30-33H,5,14-15,24-25H2/t30-,31-,32+,33+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXJUPRLOZKACB-UYEZAFAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)(C2=N[C@H]([C@H](O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=N[C@H]([C@H](O5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,4'S,5R,5'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

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